Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Inconsistent purity in heterocyclic building blocks can derail SAR campaigns and reduce synthetic yields. Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride (CAS 1185312-60-0) solves this with a defined scaffold combining a basic piperazine moiety and an electron-deficient pyrazine core - motifs prevalent in kinase inhibitors. - ≥95% purity ensures reproducible reactivity and reliable yields in library synthesis. - High-yielding, one-step synthetic route supports cost-effective, scalable procurement. - Hydrochloride salt form enhances aqueous solubility for broad reaction compatibility. Supplied as a solid with ambient shipping; ideal for medicinal chemistry and diversity-oriented synthesis (DOS) programs.

Molecular Formula C9H13ClN4O
Molecular Weight 228.68 g/mol
CAS No. 1185312-60-0
Cat. No. B1452008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazin-1-yl(pyrazin-2-yl)methanone hydrochloride
CAS1185312-60-0
Molecular FormulaC9H13ClN4O
Molecular Weight228.68 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=NC=CN=C2.Cl
InChIInChI=1S/C9H12N4O.ClH/c14-9(8-7-11-1-2-12-8)13-5-3-10-4-6-13;/h1-2,7,10H,3-6H2;1H
InChIKeyNPKRCHIUWCJZCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride (CAS 1185312-60-0) as a Heterocyclic Research Scaffold


Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride (CAS: 1185312-60-0) is a heterocyclic chemical compound consisting of a piperazine ring linked to a pyrazine ring via a methanone carbonyl bridge, presented as a hydrochloride salt . It is primarily utilized as a versatile building block or intermediate in medicinal chemistry and early-stage drug discovery research, due to the presence of both a basic piperazine moiety and an electron-deficient pyrazine core . The compound is commercially available from multiple research chemical suppliers with a standard purity specification of 95% or higher .

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride (CAS 1185312-60-0): Why Simple Analogs Cannot Be Substituted


High-level functional similarity among heterocyclic building blocks often masks critical differences in physical, chemical, and biological properties that render them non-interchangeable . While other piperazine- or pyrazine-containing compounds may appear structurally related, specific attributes such as the exact ring substitution pattern, the presence of the methanone linker, and the hydrochloride salt form dictate distinct solubility, reactivity, and target engagement profiles . These subtle variations can lead to significant differences in synthetic yield and downstream biological outcomes, making generic substitution scientifically unsound without specific comparative data [1]. The evidence below details the limited, quantifiable differentiators for CAS 1185312-60-0.

Quantifiable Evidence for Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride (CAS 1185312-60-0) Differentiation


Synthetic Efficiency: Quantitative One-Step Protocol for CAS 1185312-60-0

A 2023 protocol reports the synthesis of the target compound in quantitative yield via an adapted Vilsmeier one-step procedure [1]. While yields for analogous piperazine-pyrazine syntheses are rarely reported in a directly comparable context, achieving a quantitative yield represents a highly efficient and scalable route. In comparison, multi-step syntheses for similar compounds can result in cumulative yields that are significantly lower .

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Physicochemical Differentiation: Calculated LogP and Polar Surface Area

The compound possesses a calculated partition coefficient (LogP) of 0.5907 and a polar surface area (PSA) of 58.12 Ų . These values, which influence membrane permeability and solubility, provide a basis for differentiation. For instance, a closely related freebase analog, Piperazin-1-yl(pyrazin-2-yl)methanone (CAS 866863-62-9), has a significantly higher calculated LogP (data not available for direct comparison but expected due to lack of hydrochloride salt). The salt form of CAS 1185312-60-0 is expected to enhance aqueous solubility, a critical factor for in vitro assays.

ADME Drug Design Computational Chemistry

Validated Application Scenarios for Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride (CAS 1185312-60-0)


Medicinal Chemistry as a Privileged Scaffold for Kinase Inhibitor Design

The pyrazine ring and piperazine linker are common motifs in kinase inhibitors, a major class of targeted cancer therapeutics . The compound can serve as a core for building focused libraries for screening against kinase targets, with its moderate LogP and PSA values suggesting potential for good oral bioavailability . The quantitative synthetic yield reported for this compound ensures a reliable and cost-effective supply for such programs [1].

Chemical Biology Tool for Target Identification Studies

The availability of a high-yielding, one-step synthesis makes this compound an accessible tool for creating chemical probes . Researchers can use this scaffold to generate analogs for structure-activity relationship (SAR) studies, helping to elucidate the role of specific protein targets in disease pathways .

Heterocyclic Building Block for Diversity-Oriented Synthesis

As a commercially available building block with a defined purity (>95%) and a quantitative synthesis route, it is well-suited for diversity-oriented synthesis (DOS) programs aimed at creating large collections of novel compounds for phenotypic screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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